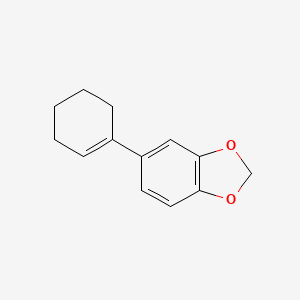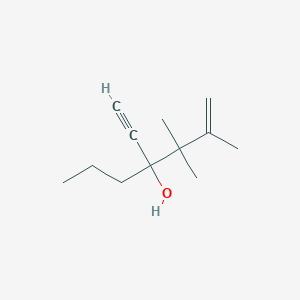
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, ethoxy, and a chlorinated isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene typically involves the chlorination of 2-ethoxybenzene followed by the introduction of the chlorinated isopropyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing chlorine.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated or dechlorinated derivatives.
Scientific Research Applications
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and ethoxy groups can influence its binding affinity and reactivity, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-ethoxybenzene: Lacks the chlor
Properties
CAS No. |
91512-65-1 |
|---|---|
Molecular Formula |
C12H16Cl2O |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
1-chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene |
InChI |
InChI=1S/C12H16Cl2O/c1-4-15-11-9(12(2,3)8-13)6-5-7-10(11)14/h5-7H,4,8H2,1-3H3 |
InChI Key |
KGLZPSRIHZQTQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)C(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)



![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)

![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)



